2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide
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Overview
Description
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H10BrClN2O3S. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 4-chloro-3-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of electron-withdrawing groups such as nitro and halogen atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide
Uniqueness
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXASXEXKSCCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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